11-Phenoxyundecane-1-thiol
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Overview
Description
11-Phenoxyundecane-1-thiol is an organic compound with the molecular formula C17H28OS. It is a thiol derivative, characterized by the presence of a phenoxy group attached to an undecane chain, which terminates in a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 11-Phenoxyundecane-1-thiol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
11-Phenoxyundecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 11-phenoxyundecanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
11-Phenoxyundecane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 11-Phenoxyundecane-1-thiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of disulfide bonds, which play a crucial role in various biochemical pathways. The phenoxy group can also participate in aromatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 11-Mercapto-1-undecanol
- 11-Phenoxyundecane
- 1-Undecanethiol
Uniqueness
11-Phenoxyundecane-1-thiol is unique due to the presence of both a phenoxy group and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
204995-92-6 |
---|---|
Molecular Formula |
C17H28OS |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
11-phenoxyundecane-1-thiol |
InChI |
InChI=1S/C17H28OS/c19-16-12-7-5-3-1-2-4-6-11-15-18-17-13-9-8-10-14-17/h8-10,13-14,19H,1-7,11-12,15-16H2 |
InChI Key |
JLIQHMJMZTWHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCS |
Origin of Product |
United States |
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